3-Methoxyphenylacetone

描述

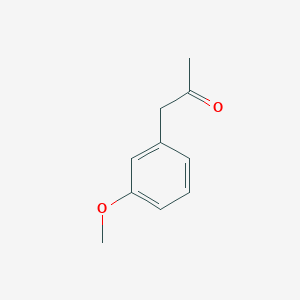

3-甲氧基苯丙酮: 是一种有机化合物,其分子式为C10H12O2 。它是一种取代苯丙酮,其特征在于苯环上连接着一个甲氧基。 该化合物为淡黄色油状液体,可与二甲基亚砜混溶,沸点约为 258-260°C .

准备方法

合成路线和反应条件:

-

傅-克酰基化反应: 合成 3-甲氧基苯丙酮的一种常见方法是,在路易斯酸催化剂如三氯化铝存在下,将茴香醚(甲氧基苯)与乙酰氯进行傅-克酰基化反应。反应如下所示: [ \text{CH}3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

-

工业生产方法: 在工业上,3-甲氧基苯丙酮可以通过类似的傅-克酰基化反应制备,通常针对大规模生产进行优化。 反应条件,如温度、压力和催化剂浓度,经过仔细控制,以最大限度地提高产量和纯度 {_svg_2}.

化学反应分析

反应类型:

-

氧化: 3-甲氧基苯丙酮可以进行氧化反应,形成相应的羧酸或酮。常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

-

还原: 可以使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂将该化合物还原为醇。

-

取代: 亲电芳香取代反应可以在苯环上发生,其中甲氧基将传入的亲电试剂引导至邻位和对位。常见的试剂包括卤素(例如溴)和硝化剂(例如硝酸)。

主要产物:

氧化: 3-甲氧基苯甲酸或 3-甲氧基苯甲醛。

还原: 3-甲氧基苯丙醇。

科学研究应用

Synthesis of Optically Active Compounds

One of the primary applications of 3-methoxyphenylacetone is in the preparation of optically active cyanohydrins . This process involves the reaction of the ketone with cyanide sources, leading to compounds that are important in asymmetric synthesis, particularly in the pharmaceutical industry. The ability to produce optically active forms is crucial for developing drugs that require specific stereochemistry for efficacy and safety .

Central Nervous System (CNS) Active Compounds

This compound is also utilized in synthesizing various CNS-active compounds . Its derivatives have been studied for their potential neuropharmacological effects, contributing to the development of medications for neurological disorders. Research indicates that compounds derived from this compound exhibit significant biological activity, which may be beneficial for treating conditions such as depression and anxiety .

Preparation of Other Important Derivatives

The compound plays a significant role in synthesizing 4-amino-3-methoxypropiophenone , a derivative that has shown promise in medicinal chemistry. This transformation is essential for creating new therapeutic agents that can target specific biological pathways .

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry, particularly concerning its role in secondary organic aerosol (SOA) formation from biomass burning emissions. The compound can undergo photochemical reactions that contribute to atmospheric chemistry, affecting air quality and climate change dynamics . Understanding these processes is vital for developing strategies to mitigate environmental impacts.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various chromatographic methods. Its distinct properties allow researchers to calibrate instruments and validate methodologies used in complex mixture analyses .

Case Study: Synthesis of CNS Active Compounds

A study demonstrated the synthesis of a series of CNS-active compounds derived from this compound, highlighting their potential therapeutic effects. The research involved evaluating the pharmacological profiles of these derivatives in animal models, showing promising results for future drug development.

Research on SOA Formation

Investigations into secondary organic aerosol formation revealed that this compound can significantly contribute to SOA mass yield when exposed to photochemical conditions typical of urban atmospheres. This research emphasizes the compound's relevance not only in synthetic chemistry but also in understanding atmospheric processes and pollution control measures .

作用机制

机制:

亲电芳香取代: 苯环上的甲氧基通过共振和诱导效应提供电子密度,使环对亲电芳香取代反应活化。这使得邻位和对位对亲电试剂更具反应性。

分子靶点和途径:

相似化合物的比较

类似化合物:

苯丙酮: 缺少甲氧基,使其在亲电芳香取代反应中的反应性较低。

4-甲氧基苯丙酮: 甲氧基位于对位,改变了其反应性和在取代反应中的指向效应。

3-甲氧基苯甲醛: 包含醛基而不是酮基,导致氧化和还原反应中的反应性不同。

独特性:

3-甲氧基苯丙酮: 由于其独特的取代模式,使其在有机合成和药物开发中的反应性和应用独特.

生物活性

3-Methoxyphenylacetone, a compound with the molecular formula C10H12O2, is a phenylacetone derivative that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H12O2

- CAS Number : 76410-23-6

- Molecular Weight : 164.20 g/mol

Pharmacological Properties

This compound has been studied for its potential pharmacological effects, particularly in relation to its structural analogs. Notably, it is related to compounds like MDMA (3,4-methylenedioxymethamphetamine) and exhibits similar interactions with neurotransmitter systems.

- Serotonin Transporter (SERT) Interaction : Research indicates that compounds structurally related to this compound can interact with SERT, which is crucial for serotonin reuptake in the brain. This interaction may contribute to mood-altering effects and potential therapeutic applications in mood disorders .

- Norepinephrine Transporter (NET) Activity : Similar to its effects on SERT, this compound may also influence NET activity. This dual action on both serotonin and norepinephrine systems suggests a potential for treating conditions such as depression and anxiety .

Anti-inflammatory Effects

Studies have demonstrated that phenolic compounds, including derivatives like this compound, exhibit anti-inflammatory properties. For instance, they have shown significant inhibition of nitric oxide (NO) production in macrophage cell lines, which is indicative of their potential use in inflammatory conditions .

| Compound | IC50 Value (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Compound A | 17.9 | Inhibits NO production |

| Compound B | 5.6 | Inhibits NO production |

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's structure may facilitate its ability to scavenge free radicals and protect cellular components from oxidative damage.

Case Studies

- In Vivo Studies : Research involving animal models has indicated that administration of this compound can lead to observable changes in behavior consistent with alterations in serotonin levels. These findings suggest a need for further exploration into its effects on mood disorders.

- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent .

属性

IUPAC Name |

1-(3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMRRRLPDBJBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184359 | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-13-2 | |

| Record name | 3′-Methoxyphenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。